molecular formula C12H17NO2 B3038065 2,3-Dihydrobellendine CAS No. 72362-47-1

2,3-Dihydrobellendine

Cat. No.: B3038065
CAS No.: 72362-47-1
M. Wt: 207.27 g/mol
InChI Key: MLURGLAIEFYCBG-ASODMVGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobellendine typically involves the construction of its tricyclic core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to form the necessary carbon-carbon bonds . Additionally, the use of boron hydrides for the reduction of functional groups in precursor molecules has been reported .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobellendine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

2,3-Dihydrobellendine can be compared with other similar compounds, such as 2,3-dihydroindole derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific tricyclic structure and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

(1S,9R)-4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h7-9H,3-6H2,1-2H3/t7?,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLURGLAIEFYCBG-ASODMVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C1=O)C3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC2=C(C1=O)[C@@H]3CC[C@H](C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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